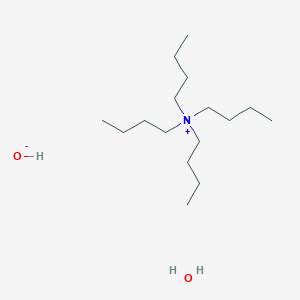![molecular formula C6H5F7O B3152758 [2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane CAS No. 74328-57-7](/img/structure/B3152758.png)
[2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane
Overview
Description
[2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane is a fluorinated organic compound with the molecular formula C6H5F7O. It is characterized by the presence of both an oxirane (epoxide) ring and multiple fluorine atoms, which impart unique chemical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane typically involves the reaction of fluorinated precursors under controlled conditions. One common method involves the epoxidation of a fluorinated alkene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of fluorinated starting materials and catalysts is optimized to achieve high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
[2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of fluorinated alcohols, ethers, and thioethers
Oxidation: The compound can be oxidized to form fluorinated carboxylic acids or ketones under strong oxidative conditions
Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced products
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium hydroxide, and various amines are commonly used under mild to moderate conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used
Major Products
Nucleophilic Substitution: Fluorinated alcohols, ethers, and thioethers
Oxidation: Fluorinated carboxylic acids and ketones
Reduction: Diols and other reduced products
Scientific Research Applications
[2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated molecules and polymers
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties
Mechanism of Action
The mechanism of action of [2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane involves its reactivity with nucleophiles, leading to the opening of the oxirane ring and subsequent formation of various products. The presence of multiple fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
[2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane: Unique due to its combination of an oxirane ring and multiple fluorine atoms
[2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]methanol: Similar structure but lacks the oxirane ring
[2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]amine: Contains an amine group instead of an oxirane ring
Uniqueness
The uniqueness of this compound lies in its combination of an oxirane ring and multiple fluorine atoms, which imparts distinct chemical properties and reactivity compared to other fluorinated compounds .
Properties
IUPAC Name |
2-[2,3,3,3-tetrafluoro-2-(trifluoromethyl)propyl]oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F7O/c7-4(5(8,9)10,6(11,12)13)1-3-2-14-3/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSHSWXXDMBWOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(C(F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80881238 | |
| Record name | [2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80881238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74328-57-7 | |
| Record name | [2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80881238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















